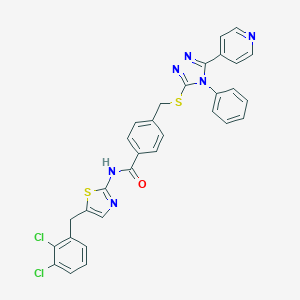![molecular formula C27H18N2O4 B285916 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione, also known as DBIMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIMB belongs to the class of isoquinoline compounds and has been found to possess a range of biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to protect neurons by reducing oxidative stress and inhibiting the activation of microglia.
Biochemical and Physiological Effects:
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to have a range of biochemical and physiological effects, depending on the target tissue and disease model. In cancer cells, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to reduce oxidative stress, inhibit microglial activation, and protect neurons from cell death.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has several advantages for lab experiments, including its high purity and solubility in various solvents. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is also stable under a range of conditions, making it suitable for various assays and experiments. However, the limitations of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione include its relatively high cost and limited availability, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the research on 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione, including the identification of its molecular targets and signaling pathways, the development of more efficient synthesis methods, and the evaluation of its therapeutic potential in various disease models. In cancer research, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in combination therapy with other anti-cancer agents. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in the treatment of chronic inflammatory diseases. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in the prevention and treatment of neuronal damage and cell death.
In conclusion, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to possess a range of biological and pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been optimized to produce high yields and purity, making it suitable for various scientific research applications. Future research on 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may lead to the development of new therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione involves a multi-step process that starts with the synthesis of 1,3-dioxoisoquinoline, which is then reacted with 3-bromopropylbenzo[de]isoquinoline to form the final product. The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. In addition, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
Molekularformel |
C27H18N2O4 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C27H18N2O4/c30-24-18-10-1-6-16-7-2-11-19(22(16)18)25(31)28(24)14-5-15-29-26(32)20-12-3-8-17-9-4-13-21(23(17)20)27(29)33/h1-4,6-13H,5,14-15H2 |
InChI-Schlüssel |
KRSDXSWORJBKDN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)
![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)

![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)

![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)

![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)



